Cas no 106271-58-3 (4-(4-Acetylphenyl)-2-chlorophenol)
4-(4-Acetylphenyl)-2-chlorophenol Chemical and Physical Properties
Names and Identifiers
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- 1-(3'-Chloro-4'-hydroxy-biphenyl-4-yl)-ethanone
- 106271-58-3
- MFCD11931980
- KDIKIDPKZYEJGA-UHFFFAOYSA-N
- 4-(4-ACETYLPHENYL)-2-CHLOROPHENOL
- 4-(4-Acetylphenyl)-2-chlorophenol, 95%
- 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
- SCHEMBL4094437
- DTXSID70602257
- 4-(4-Acetylphenyl)-2-chlorophenol
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- MDL: MFCD11931980
- Inchi: 1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3
- InChI Key: KDIKIDPKZYEJGA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC(C(C)=O)=CC=1)O
Computed Properties
- Exact Mass: 246.0447573Da
- Monoisotopic Mass: 246.0447573Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3Ų
4-(4-Acetylphenyl)-2-chlorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321747-5 g |
4-(4-Acetylphenyl)-2-chlorophenol, 95%; . |
106271-58-3 | 95% | 5g |
€1159.00 | 2023-05-19 | |
| abcr | AB321747-5g |
4-(4-Acetylphenyl)-2-chlorophenol, 95%; . |
106271-58-3 | 95% | 5g |
€1159.00 | 2025-02-21 |
4-(4-Acetylphenyl)-2-chlorophenol Suppliers
4-(4-Acetylphenyl)-2-chlorophenol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-(4-Acetylphenyl)-2-chlorophenol
Research Briefing on 4-(4-Acetylphenyl)-2-chlorophenol (CAS: 106271-58-3) in Chemical Biology and Pharmaceutical Applications
4-(4-Acetylphenyl)-2-chlorophenol (CAS: 106271-58-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This briefing provides an overview of the latest research developments, focusing on its structural properties, synthetic applications, and therapeutic potential.
The compound's unique structure, featuring both acetyl and chloro substituents, makes it a versatile building block for drug discovery. Recent publications in journals such as Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in the design of kinase inhibitors and anti-inflammatory agents. Computational studies have also predicted favorable binding affinities for targets like COX-2 and p38 MAPK, suggesting potential applications in treating chronic inflammatory diseases.
In a 2023 study by Zhang et al., 4-(4-Acetylphenyl)-2-chlorophenol was used as a precursor to develop novel TLR4 antagonists, demonstrating significant anti-sepsis activity in murine models. The research emphasized the compound's role in suppressing NF-κB activation, highlighting its mechanism of action at the molecular level. Another study by Lee et al. (2024) reported its incorporation into hybrid molecules targeting dual pathways in cancer therapy, showing synergistic effects with standard chemotherapeutics.
From a synthetic chemistry perspective, advancements in green chemistry protocols have improved the yield and purity of 4-(4-Acetylphenyl)-2-chlorophenol. A recent patent (WO2023/154210) describes a solvent-free microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining >95% purity. This innovation addresses previous challenges in scalability and environmental impact associated with traditional methods.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Research teams are currently investigating prodrug strategies and nanoformulations to enhance bioavailability. The compound's future applications may expand into areas such as neurodegenerative disease treatment, with preliminary data showing activity against tau protein aggregation in Alzheimer's models.
In conclusion, 4-(4-Acetylphenyl)-2-chlorophenol represents a valuable chemical entity with multifaceted applications in drug discovery. Ongoing research continues to uncover new therapeutic possibilities while addressing synthetic and pharmacological limitations. The next phase of investigation will likely focus on structure-activity relationship optimization and clinical translation of lead compounds derived from this scaffold.
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